6-Amino-2-n-pentylthiobenzothiazole

Antifungal Candida albicans Dimorphism

6-Amino-2-n-pentylthiobenzothiazole (APB, CAS 73844-29-8) is a 2-alkylthio-6-aminobenzothiazole derivative with a molecular formula of C₁₂H₁₆N₂S₂ and a molecular weight of 252.4 g/mol. This compound belongs to a class of sulfur-containing heterocycles known for their diverse biological activities.

Molecular Formula C12H16N2S2
Molecular Weight 252.4 g/mol
CAS No. 73844-29-8
Cat. No. B1222970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-2-n-pentylthiobenzothiazole
CAS73844-29-8
Synonyms6-amino-2-n-pentylthiobenzothiazole
APTBT
Molecular FormulaC12H16N2S2
Molecular Weight252.4 g/mol
Structural Identifiers
SMILESCCCCCSC1=NC2=C(S1)C=C(C=C2)N
InChIInChI=1S/C12H16N2S2/c1-2-3-4-7-15-12-14-10-6-5-9(13)8-11(10)16-12/h5-6,8H,2-4,7,13H2,1H3
InChIKeyLOMPLISLGNPRKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-2-n-pentylthiobenzothiazole (CAS 73844-29-8): A Quantitative Evidence Guide for Scientific Procurement


6-Amino-2-n-pentylthiobenzothiazole (APB, CAS 73844-29-8) is a 2-alkylthio-6-aminobenzothiazole derivative with a molecular formula of C₁₂H₁₆N₂S₂ and a molecular weight of 252.4 g/mol . This compound belongs to a class of sulfur-containing heterocycles known for their diverse biological activities [1]. Its structure comprises a benzothiazole core substituted with a free amino group at the 6-position and an n-pentylthio chain at the 2-position, a combination that is critical to its distinct biological profile [2]. It is supplied as a research chemical, typically at ≥95% purity, and should be stored in cool, dry conditions .

Why 6-Amino-2-n-pentylthiobenzothiazole Cannot Be Replaced by a Generic Analog


Substituting 6-amino-2-n-pentylthiobenzothiazole with a close structural analog is scientifically unsound due to steep and non-linear structure-activity relationships (SAR) within the 2-alkylthio-6-aminobenzothiazole class. The biological effect is exquisitely sensitive to the length and nature of the alkylthio chain at the 2-position, with the n-pentyl group uniquely positioned at the apex of activity for several key functions. For instance, in the inhibition of yeast-to-mycelial transformation in C. albicans, the n-pentyl derivative is identified as the most effective among its structural peers [1]. Furthermore, the free amino group at the 6-position is a proven pharmacophore for antimycobacterial activity, and its substitution, even by simple acylation, can fundamentally alter both in vitro potency and in vivo efficacy by changing key physicochemical properties like solubility and lipophilicity [1]. Therefore, selecting an alternative with a different alkyl chain or a modified 6-position will not yield the same quantitative biological outcome and may invalidate experimental results.

6-Amino-2-n-pentylthiobenzothiazole Quantitative Evidence for Scientific Selection


Quantitative Differentiation: Yeast-to-Mycelial Transformation Inhibition in C. albicans

6-Amino-2-n-pentylthiobenzothiazole (APB) demonstrates a highly potent and specific inhibition of the yeast-to-mycelial transition in C. albicans, a key virulence factor. Its IC95(M) value of 10 mg/L is 25-fold lower than its MIC against the yeast form (MICY+M), demonstrating a targeted, non-fungicidal mechanism distinct from other compounds in its class [1][2].

Antifungal Candida albicans Dimorphism Inhibition

Mechanism of Action: Sterol 4-Demethylase Inhibition and Ergosterol Depletion

6-Amino-2-n-pentylthiobenzothiazole (APB) acts as a potent inhibitor of sterol 4-demethylation in C. albicans, a novel mechanism for an antifungal agent from this class at the time of its discovery [1]. This inhibition leads to the depletion of ergosterol and the accumulation of 4-methyl sterols, disrupting membrane integrity and function [2].

Antifungal Mechanism of Action Ergosterol Biosynthesis Sterol 4-Demethylation

In Vivo Efficacy: Topical Activity in a Trichophyton Dermatophytosis Model

In an in vivo guinea pig model of experimental trichophytosis, topical application of a 1% APB ointment for 14 days resulted in a considerable reduction of dermatophytosis, demonstrating efficacy comparable to the clinically used 1% Canesten® (clotrimazole) therapy [1].

Antifungal In Vivo Dermatophytosis Trichophyton

Application Scenarios for 6-Amino-2-n-pentylthiobenzothiazole Driven by Differentiated Evidence


C. albicans Pathogenesis and Dimorphism Research

APB is an optimal tool for studying the yeast-to-mycelial transition in Candida albicans. Its potent and specific inhibition of this virulence factor (IC95(M) = 10 mg/L, 25x more potent than its yeast growth inhibition) allows researchers to dissect the signaling pathways and cellular mechanisms governing dimorphism without causing widespread fungal cell death, a limitation of many conventional antifungals [1].

Ergosterol Biosynthesis Pathway Studies

As a validated inhibitor of sterol 4-demethylation, APB serves as a specific chemical probe for investigating the later steps of ergosterol biosynthesis in fungi. Its ability to cause ergosterol depletion and 4-methyl sterol accumulation makes it useful for studying sterol homeostasis, membrane biogenesis, and mechanisms of resistance to sterol biosynthesis inhibitors [2].

In Vivo Dermatophyte Infection Models

APB is suitable for use in animal models of dermatophytosis. Its demonstrated in vivo efficacy, comparable to a clinical standard (1% clotrimazole), supports its application as a reference compound or lead structure for developing new topical antifungal therapies against Trichophyton spp. and other dermatophytes [3].

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